N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide
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Description
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H14N2O3S and its molecular weight is 314.36. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide is a derivative of thiazole . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, the primary targets of this compound could be a wide range of enzymes or receptors involved in these biological processes.
Mode of Action
For example, they may inhibit enzyme activity, block receptor binding, or interfere with cellular processes .
Biochemical Pathways
These could include pathways involved in inflammation, pain perception, microbial growth, viral replication, neuronal function, and tumor growth .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific biological activity. For example, if the compound exhibits anti-inflammatory activity, it may reduce the production of pro-inflammatory cytokines. If it exhibits antimicrobial activity, it may inhibit the growth of bacteria or fungi. If it exhibits antitumor activity, it may inhibit the growth of tumor cells .
Future Directions
Properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-12-4-2-3-10-7-13(21-14(10)12)11-8-22-16(17-11)18-15(19)9-5-6-9/h2-4,7-9H,5-6H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPDWRPUHHBCQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.